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Compound of Interest

Compound Name: TOFOGLIFLOZIN

Cat. No.: B8069257

An objective analysis of the clinical trial performance of tofogliflozin, a selective sodium-
glucose cotransporter 2 (SGLT?2) inhibitor, in comparison to placebo for the treatment of type 2
diabetes mellitus.

This guide provides a comprehensive overview of the efficacy and safety of tofogliflozin as
demonstrated in placebo-controlled clinical trials. The data and methodologies presented are
intended for researchers, scientists, and drug development professionals to facilitate an in-
depth understanding of tofogliflozin's clinical profile.

Efficacy Data

Tofogliflozin has been shown to significantly improve glycemic control and related metabolic
parameters compared to placebo in patients with type 2 diabetes.

Glycemic Control

Multiple studies have demonstrated that tofogliflozin, at various dosages, leads to a
statistically significant reduction in HbAlc levels compared to placebo. In a combined Phase 2
and 3 study, the least squares mean change in HbAlc from baseline at week 24 was
significantly greater in the tofogliflozin groups (10 mg, 20 mg, and 40 mg) than in the placebo
group.[1][2] Specifically, the placebo-adjusted mean changes were -0.769% for the 10 mg
dose, -0.990% for the 20 mg dose, and -0.842% for the 40 mg dose.[3] Another study reported
a significant reduction in HbA1c of -0.59% with tofogliflozin compared to placebo when used
as an add-on to insulin therapy.[4]
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Efficacy Tofogliflozi Tofogliflozi Tofogliflozi

) Placebo Reference
Endpoint n (10 mg) n (20 mg) n (40 mg)
Change in
HbA1c from -0.797 -1.017 -0.870 -0.028 [1][5]
Baseline (%)
Placebo-
Adjusted

_ -0.769 -0.990 -0.842 - [3]

Change in

HbALc (%)

Other Metabolic Parameters

Beyond glycemic control, tofogliflozin has demonstrated beneficial effects on body weight and

blood pressure. Compared to placebo, patients treated with tofogliflozin experienced a

significant reduction in body weight.[1][3][5] Placebo-adjusted differences in body weight

reduction were -1.87 kg, -2.50 kg, and -2.61 kg for the 10 mg, 20 mg, and 40 mg tofogliflozin

doses, respectively.[3] Furthermore, significant reductions in both systolic and diastolic blood

pressure have been observed with tofogliflozin treatment compared to placebo.[3][5]
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Efficacy Tofogliflozi Tofogliflozi Tofogliflozi
Endpoint n (10 mg) n (20 mg) n (40 mg)

Placebo Reference

Placebo-

Adjusted

Change in -1.87 -2.50 -2.61 - [315]
Body Weight

(kg)

Change in

Systolic

Blood -6.8 -7.6 -9.4 -3.2 [3]
Pressure

(mmHg)

Change in

Diastolic

Blood -5.6 4.1 4.1 1.4 [3]
Pressure

(mmHg)

Safety Profile

The safety of tofogliflozin has been evaluated in numerous clinical trials. While generally well-
tolerated, some adverse events are known to be associated with the SGLT2 inhibitor class.

Adverse Events

Common adverse drug reactions reported in clinical trials include pollakiuria (frequent
urination), thirst, and an increase in blood ketone bodies.[3] The incidence of hypoglycemia
with tofogliflozin monotherapy is low due to its insulin-independent mechanism of action.[1][2]
[6] However, when used as an add-on to insulin therapy, the incidence of hypoglycemia can be
higher in the tofogliflozin group compared to placebo.[4]

Events of special interest for SGLT2 inhibitors include urinary tract infections and genital
infections.[5] In some studies, the incidence of these infections was higher in the tofogliflozin
groups compared to placebo, though they were generally mild to moderate in severity.[3]
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Adverse Event Tofogliflozin Placebo Reference

Hypoglycemia (as ) o o
_ ) Higher incidence Lower incidence [4]
add-on to insulin)

Urinary Tract Higher incidence in o
) ) Lower incidence [3]
Infections some studies

] ] Higher incidence in o
Genital Infections ] Lower incidence [3]
some studies

Experimental Protocols

The clinical trials assessing tofogliflozin versus placebo are typically designed as multicenter,
randomized, double-blind, parallel-group studies.[1][2]

Inclusion and Exclusion Criteria:

« Inclusion: Patients are typically adults with type 2 diabetes mellitus who have inadequate
glycemic control despite diet and exercise therapy, or with a stable dose of other antidiabetic

medications.[1][2]

o Exclusion: Common exclusion criteria include type 1 diabetes, a history of diabetic
ketoacidosis, and severe renal impairment.

Treatment:

» Patients are randomly assigned to receive a once-daily oral dose of tofogliflozin (e.g., 10
mg, 20 mg, or 40 mg) or a matching placebo.[1][2]

e The treatment duration in pivotal trials is often 24 to 52 weeks.[1][2][4]
Endpoints:

o Primary Efficacy Endpoint: The primary outcome measured is typically the change in HbAlc
from baseline to the end of the treatment period.[1][2]
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» Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose, 2-
hour postprandial glucose, body weight, and blood pressure.[1][2][5]

o Safety Endpoints: Safety is assessed through the monitoring of adverse events, clinical
laboratory tests, vital signs, and electrocardiograms.[4]
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Mechanism of action of tofogliflozin.

Experimental Workflow of a Tofogliflozin Clinical Trial
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Typical workflow of a randomized controlled trial.
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Logical Relationships in Tofogliflozin vs. Placebo Trial
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Logical framework of the clinical trial design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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